BenchChemオンラインストアへようこそ!

BPR1K871

Acute Myeloid Leukemia FLT3-ITD Anti-proliferative assay

BPR1K871 (also designated DBPR114; CAS 2443767-35-7) is a quinazoline-based, multi-kinase small-molecule inhibitor developed by the National Health Research Institutes (NHRI, Taiwan) as a preclinical development candidate for anti-cancer therapy. It was rationally designed through scaffold-hopping from a furanopyrimidine core to a quinazoline core, yielding a compound with balanced dual FLT3/AURKA inhibitory activity (IC50 = 19/22 nM) and additional AURKB inhibition (IC50 = 13 nM).

Molecular Formula C25H28ClN7O2S
Molecular Weight 526.056
Cat. No. B1192326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPR1K871
SynonymsBPR1K871;  BPR1K-871;  BPR1K 871.
Molecular FormulaC25H28ClN7O2S
Molecular Weight526.056
Structural Identifiers
SMILESCN(C)CCCOC1=CC=C2C(N=CN=C2NCCC3=CN=C(NC(NC4=CC(Cl)=CC=C4)=O)S3)=C1
InChIInChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34)
InChIKeyMMVLETOTGHDVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPR1K871 (DBPR114) Procurement Guide: Quinazoline-Based Multi-Kinase Inhibitor for AML and Solid Tumor Preclinical Research


BPR1K871 (also designated DBPR114; CAS 2443767-35-7) is a quinazoline-based, multi-kinase small-molecule inhibitor developed by the National Health Research Institutes (NHRI, Taiwan) as a preclinical development candidate for anti-cancer therapy [1]. It was rationally designed through scaffold-hopping from a furanopyrimidine core to a quinazoline core, yielding a compound with balanced dual FLT3/AURKA inhibitory activity (IC50 = 19/22 nM) and additional AURKB inhibition (IC50 = 13 nM) [1]. BPR1K871 demonstrates potent anti-proliferative activity in FLT3-ITD-mutated AML cell lines (MOLM-13 and MV4-11; EC50 ~ 5 nM), in vivo efficacy in both AML and solid tumor xenograft models at intravenous doses of 3–20 mg/kg without significant toxicity, and a broad kinase inhibition profile encompassing clinically relevant FLT3, KIT, ABL1, and RET mutants [1]. A robust kilogram-scale synthetic route has been established, producing 3.09 kg of final product at 16.5% overall yield [2].

Why FLT3-Only or Aurora-Only Inhibitors Cannot Substitute for BPR1K871 in Mechanistic and Translational Studies


BPR1K871 occupies a distinct pharmacological niche that cannot be replicated by simply substituting a selective FLT3 inhibitor (e.g., quizartinib, gilteritinib) or a selective Aurora kinase inhibitor (e.g., barasertib, VX-680) [1]. The compound was deliberately engineered to achieve near-equipotent dual FLT3/AURKA inhibition (19/22 nM) with additional pan-Aurora activity (AURKB IC50 = 13 nM), a profile that simultaneously disrupts both the FLT3-dependent proliferative signaling and the Aurora-dependent mitotic machinery in AML cells [1]. Clinically approved FLT3 inhibitors such as quizartinib (type II, FLT3-ITD IC50 = 1.1 nM) and gilteritinib (type I, FLT3 IC50 = 0.29 nM, AXL IC50 = 0.73 nM) lack meaningful Aurora kinase activity, while barasertib is >3000-fold selective for Aurora B over Aurora A (AURKB IC50 = 0.37 nM) with negligible FLT3 engagement [2][3][4]. Furthermore, BPR1K871's KINOMEScan profiling revealed high-affinity binding to six clinically relevant FLT3 mutants (ITD, D835H, D835Y, K663Q, N841I, R834Q; all <5.2% control at 1000 nM), as well as drug-resistant ABL1, KIT, and RET mutants, a breadth of target coverage absent from any single approved FLT3 or Aurora therapeutic [1]. BPR1K871 is administered intravenously and lacks oral bioavailability (F ~ 0%), which distinguishes it from orally bioavailable analogs subsequently developed (e.g., compound 34, F = 54%) and from oral FLT3 inhibitors [5]. Substituting BPR1K871 with a single-target agent would eliminate the dual-pathway mechanism of action and the multi-mutant coverage that define its preclinical profile.

BPR1K871 Quantitative Differentiation Evidence: Head-to-Head and Comparative Performance Data


Anti-Proliferative Potency in FLT3-ITD+ AML Cell Lines: BPR1K871 Outperforms Five Comparator Kinase Inhibitors in Direct Head-to-Head Testing

In a side-by-side anti-proliferative assay conducted across a panel of five in-house leukemia cell lines, BPR1K871 demonstrated superior potency against FLT3-ITD-expressing AML cells compared with five reference kinase inhibitors tested simultaneously under identical conditions [1]. In MOLM-13 cells (AML, FLT3-ITD heterozygous), BPR1K871 achieved an EC50 of 5 nM, representing a 7.6-fold improvement over linifanib (38 nM), 16.4-fold over sorafenib (82 nM), 11-fold over PKC412/midostaurin (55 nM), 8.4-fold over barasertib (42 nM), and 13.8-fold over VX-680 (69 nM) [1]. In MV4-11 cells (AML, FLT3-ITD homozygous), BPR1K871 EC50 was 4 nM versus linifanib 82 nM (20.5-fold), sorafenib 43 nM (10.8-fold), PKC412 38 nM (9.5-fold), barasertib 17 nM (4.3-fold), and VX-680 71 nM (17.8-fold) [1]. Importantly, BPR1K871's anti-proliferative activity dropped to the low micromolar range in FLT3-negative leukemia cell lines (U937 EC50 = 8050 nM; K562 EC50 = 2300 nM), indicating FLT3-dependent target engagement [1].

Acute Myeloid Leukemia FLT3-ITD Anti-proliferative assay Kinase inhibitor benchmarking

Balanced Dual FLT3/AURKA Inhibition with Pan-Aurora Activity: Pharmacological Profile Differentiation from FDA-Approved FLT3 Inhibitors

BPR1K871 was deliberately engineered through iterative SAR to achieve a near-equipotent dual FLT3/AURKA inhibition profile (FLT3 IC50 = 19 nM; AURKA IC50 = 22 nM; AURKB IC50 = 13 nM) [1]. This balanced dual mechanism contrasts fundamentally with FDA-approved FLT3 inhibitors: quizartinib (type II FLT3 inhibitor, FLT3-ITD IC50 = 1.1 nM) is highly selective for FLT3 with no meaningful Aurora activity (>1000-fold selective for FLT3 over AURKA), while gilteritinib (type I FLT3/AXL inhibitor, FLT3 IC50 = 0.29 nM) inhibits AXL and LTK but shows no Aurora A/B engagement [2][3]. Barasertib, the most advanced dual FLT3/Aurora clinical candidate, is actually a highly Aurora B-selective agent (AURKB IC50 = 0.37 nM) with >3000-fold selectivity over Aurora A and relatively weak FLT3 activity (Ki = 1369 nM) [4]. CCT241736, the closest preclinical dual FLT3/Aurora inhibitor in-class, exhibits a different equilibrium (AURKA IC50 = 38 nM, AURKB Kd = 48 nM, FLT3 Kd = 6.2 nM), with Kd-based binding measurements that are not directly comparable to BPR1K871's IC50-based enzymatic assay values, and importantly, CCT241736 achieves oral bioavailability absent in BPR1K871 [5]. Within the BPR1K871 SAR series, the lead compound 4 (FLT3/AURKA IC50 = 127/4.9 nM) showed a 6.7-fold AURKA preference, whereas BPR1K871's 19/22 nM profile represents a deliberately balanced dual inhibition achieved through introduction of the 7-position N,N-dimethylaminopropoxy side chain, which enhanced FLT3 inhibition approximately 6.7-fold compared to lead 4 while moderately reducing AURKA potency [1].

FLT3 inhibitor Aurora kinase inhibitor Dual inhibition Kinase selectivity profiling

In Vivo Tumor Growth Inhibition in Solid Tumor Xenografts: 91–93% TGI at 20 mg/kg IV with No Significant Toxicity

BPR1K871 was evaluated for in vivo antitumor efficacy in subcutaneous solid tumor xenograft models following intravenous administration [1]. In the COLO205 colorectal adenocarcinoma xenograft model, BPR1K871 administered at 20 mg/kg IV once daily for two continuous weeks (days 1–5 and 8–12) achieved 93 ± 9% tumor growth inhibition (TGI) at day 15 relative to vehicle-treated controls [1]. In the Mia-PaCa2 pancreatic cancer xenograft model using the same dosing schedule, BPR1K871 achieved 91 ± 10% TGI at day 29 [1]. In the MOLM-13 AML xenograft model, BPR1K871 suppressed tumor growth up to 98% at 3 mg/kg IV once daily for 10 days, with body weight loss less than 5% during the dosing period [2]. The compound was well tolerated at doses up to 50 mg/kg administered IV once daily for five days in ICR mice, indicating a favorable therapeutic window [1]. Although these in vivo efficacy data lack a direct head-to-head comparator arm within the same xenograft study, the TGI magnitude (91–98%) across three distinct tumor types (AML, colorectal, pancreatic) demonstrates consistent high-level in vivo target engagement that distinguishes BPR1K871 from many preclinical kinase inhibitors that show efficacy restricted to single tumor histologies.

Xenograft model Tumor growth inhibition Colorectal cancer Pancreatic cancer In vivo efficacy

Cancer vs. Normal Cell Selectivity: ~800-Fold Therapeutic Window Between FLT3-ITD+ AML Cells and Normal Human Fibroblasts

The therapeutic index of BPR1K871 was assessed by comparing anti-proliferative activity in cancer cell lines versus Detroit-551 normal human skin fibroblasts [1]. BPR1K871 exhibited an EC50 of 4 μM against Detroit-551 cells, compared with 5 nM in MOLM-13 AML cells, yielding an approximately 800-fold selectivity window favoring the FLT3-ITD+ cancer cells [1]. This selectivity was substantially improved over the starting lead compound 4, which showed Detroit-551 EC50 = 9.1 μM and MOLM-13 EC50 = 20 nM, corresponding to a ~455-fold window [1]. Within the same SAR series, the FLT3-selective analog 13 (FLT3 IC50 = 16 nM; AURKA IC50 = 464 nM) achieved a similar ~791-fold window (Detroit-551 EC50 = 5.3 μM / MOLM-13 EC50 = 6.7 nM), however compound 13 lacks the dual-pathway mechanism that distinguishes BPR1K871 [1]. The AURKA-selective analogs 5 and 7 showed 100-fold selectivity for AURKA over FLT3 but exhibited substantially lower selectivity windows (Detroit-551 EC50 = 6.6–8.0 μM / MOLM-13 EC50 = 69–412 nM; ~13–95-fold) [1]. These data demonstrate that BPR1K871's balanced dual inhibition was achieved without compromising the cancer-to-normal cell selectivity.

Therapeutic index Selectivity window Normal cell toxicity Detroit-551 fibroblasts

Multi-Kinase Target Engagement Including Clinically Relevant Drug-Resistant FLT3, KIT, ABL1, and RET Mutants

BPR1K871 was profiled against a panel of 456 kinases (395 non-mutant) using the KINOMEScan competition binding assay at 1000 nM [1]. The compound potently inhibited its primary targets: AURKA (0% control), AURKB (0.2% control), AURKC (3.3% control), and FLT3 (0.2% control) at 1000 nM [1]. Critically, BPR1K871 exhibited high-affinity binding to six clinically relevant FLT3 mutants associated with acquired resistance to type II FLT3 inhibitors: FLT3-ITD, FLT3-D835H, FLT3-D835Y, FLT3-K663Q, FLT3-N841I, and FLT3-R834Q, all at <5.2% control at 1000 nM [1]. This mutant coverage profile differentiates BPR1K871 from quizartinib, a type II FLT3 inhibitor that lacks activity against FLT3-TKD mutations (e.g., D835Y) [2]. In addition, BPR1K871 inhibited drug-resistant mutants of ABL1 (<4.4% control for ABL1-T315I, ABL1-Q252H, ABL1-H396P), KIT (<4.0% control for KIT-L576P, KIT-V559D, KIT-V559D/T670I, KIT-A829P, KIT-V559D/V654A), and RET (<0.5% control for RET-V804M, RET-M918T, RET-V804L) [1]. The S(35) selectivity score, calculated using <35% of control as a potency threshold at 1 μM, was determined as 0.197, indicating that approximately 19.7% of tested kinases were inhibited above this threshold [1]. For reference, BPR1K871 also exhibited potent enzymatic activity against TRK family kinases: TRKA IC50 = 2.23 nM, TRKB IC50 = 1.78 nM, TRKC IC50 = 0.21 nM, as reported in a subsequent study that used BPR1K871's scaffold to design selective TRK inhibitors [3].

KINOMEScan profiling Drug-resistant mutants FLT3-TKD mutations Multi-kinase inhibitor Kinase selectivity score

Recommended Application Scenarios for BPR1K871 Based on Quantitative Differentiation Evidence


FLT3-ITD+ AML Mechanistic Studies Requiring Simultaneous FLT3 and Aurora Pathway Inhibition

BPR1K871 is optimally deployed in experiments requiring concurrent blockade of FLT3-driven proliferative signaling and Aurora-mediated mitotic progression in a single agent. Its balanced dual IC50 profile (FLT3 = 19 nM; AURKA = 22 nM; AURKB = 13 nM) enables target modulation of both pathways at similar concentration ranges, as confirmed by western blot analysis in MV4-11 cells showing complete inhibition of pFLT3 (Y591) at 2 nM and pAURKA (T288) at 100 nM [1]. This scenario is particularly relevant for studying resistance mechanisms that emerge under selective FLT3 inhibitor pressure, where Aurora kinase activity has been implicated as a compensatory survival pathway [1]. For this application, BPR1K871 should be used at 5–100 nM in cell-based assays, with the Detroit-551 selectivity data (EC50 = 4 μM) providing guidance for selecting concentrations that minimize normal cell toxicity [1].

In Vivo Xenograft Proof-of-Concept Studies Across Hematologic and Solid Tumor Models

BPR1K871 is among a limited set of preclinical multi-kinase inhibitors with published in vivo efficacy data in both AML (MOLM-13, MV4-11) and solid tumor (COLO205 colorectal, Mia-PaCa2 pancreatic) xenograft models [1]. The compound's demonstrated 91–98% TGI at 3–20 mg/kg IV, combined with tolerability up to 50 mg/kg and <5% body weight loss at efficacious doses, supports its use as a tool compound for multi-indication in vivo pharmacology studies [1][2]. Researchers should note the IV-only route of administration and the established formulation (DMSO/cremophor EL/saline 10/20/70 v/v/v using the hydrochloride salt) [1]. The kilogram-scale synthetic route (3.09 kg batch, 16.5% yield) [3] ensures sufficient supply for extended in vivo studies.

Drug-Resistant Kinase Mutant Profiling and Multi-Kinase Selectivity Screening

BPR1K871's KINOMEScan profile demonstrating high-affinity binding (<5.2% control at 1000 nM) to six FLT3 mutants (ITD, D835H, D835Y, K663Q, N841I, R834Q), plus drug-resistant ABL1 (T315I, Q252H, H396P), KIT (L576P, V559D, V559D/T670I, A829P, V559D/V654A), and RET (V804M, M918T, V804L) mutants, makes it a valuable positive control or reference compound for kinase selectivity panels screening against drug-resistant variants [1]. Its S(35) selectivity score of 0.197 at 1 μM provides a quantitative benchmark of kinome-wide selectivity that can be used for comparative profiling of novel multi-kinase inhibitors [1]. Additionally, BPR1K871's potent TRK family activity (TRKA/B/C IC50 = 2.23/1.78/0.21 nM) [4] supports its use as a reference inhibitor in TRK fusion cancer models.

Scaffold-Hopping and Property-Driven Optimization Starting Point for Novel Kinase Inhibitor Programs

BPR1K871 has been validated as a productive starting scaffold for derivative drug discovery campaigns. Its quinazoline core architecture has been successfully re-optimized to generate orally bioavailable multi-kinase inhibitors (compound 34, F = 54%) [5], selective type II pan-TRK inhibitors with improved oral bioavailability and double-digit nanomolar potency against TRK mutants [4], and orally active selective CSF1R inhibitors (BPR1R024) with antitumor and immunomodulatory activity [6]. For medicinal chemistry programs, BPR1K871 can be procured as a reference standard and starting point for property-driven optimization, with the primary publication providing detailed SAR at the 6- and 7-positions of the quinazoline ring and the urea phenyl ring [1]. The established kilogram-scale synthesis [3] also facilitates procurement of bulk quantities for large-scale derivative synthesis.

Quote Request

Request a Quote for BPR1K871

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.